(2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine derivatives, followed by cyclization with thiosemicarbazide and subsequent reactions to introduce the methoxybenzyl and methyl groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology and Medicine
In biological and medicinal research, (2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound’s properties make it a candidate for use in the development of new materials, such as polymers with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzaldehyde hydrazone
- 4-(dimethylamino)benzylidene hydrazone
- 4-(methoxybenzyl)thiazolidinone
Uniqueness
Compared to these similar compounds, (2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O2S/c1-15-20(26)25(14-17-7-11-19(27-4)12-8-17)21(28-15)23-22-13-16-5-9-18(10-6-16)24(2)3/h5-13,15H,14H2,1-4H3/b22-13+,23-21- |
InChI Key |
TYYYDUMAIAMRJT-ISURTVLTSA-N |
Isomeric SMILES |
CC1C(=O)N(/C(=N/N=C/C2=CC=C(C=C2)N(C)C)/S1)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1C(=O)N(C(=NN=CC2=CC=C(C=C2)N(C)C)S1)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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